molecular formula C18H20N2OS B14325818 N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide CAS No. 104329-54-6

N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide

Cat. No.: B14325818
CAS No.: 104329-54-6
M. Wt: 312.4 g/mol
InChI Key: OZGDMIBPKILFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide is a chemical compound with the molecular formula C18H20N2OS. It is known for its unique structure, which includes a naphtho[2,1-B]thiophene core and a dimethylamino propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide typically involves the reaction of naphtho[2,1-B]thiophene-4-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into double-helical DNA, disrupting the normal function of the DNA and leading to potential therapeutic effects. Additionally, it can interact with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxylate
  • N-[3-(Dimethylamino)propyl]-8-methoxynaphtho[2,1-B]thiophene-4-carboxamide

Uniqueness

N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide is unique due to its specific structural features, which include the naphtho[2,1-B]thiophene core and the dimethylamino propyl group.

Properties

CAS No.

104329-54-6

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]benzo[e][1]benzothiole-4-carboxamide

InChI

InChI=1S/C18H20N2OS/c1-20(2)10-5-9-19-18(21)16-12-13-6-3-4-7-14(13)15-8-11-22-17(15)16/h3-4,6-8,11-12H,5,9-10H2,1-2H3,(H,19,21)

InChI Key

OZGDMIBPKILFGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C3=C1SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.